![molecular formula C22H24F3N3O4S B2830035 N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898406-86-5](/img/structure/B2830035.png)
N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C22H24F3N3O4S and its molecular weight is 483.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Insecticides
Flubendiamide, a compound with a similar complex chemical structure including difluorophenyl and sulfonyl piperidinyl moieties, is identified as a novel class of insecticide displaying strong activity against lepidopterous pests. Its unique structure contributes to a new mode of action, distinguishing it from traditional insecticides, and shows great safety for non-target organisms. This compound is considered a promising agent for integrated pest management programs due to its efficacy and novel action mechanism (Masanori Tohnishi et al., 2005).
Organic Synthesis and Reactivity
Research on similar fluorinated compounds has explored their reactivity in organic synthesis, highlighting the potential for creating new molecules with diverse biological activities. The study of reactions between such fluorinated structures and amines or alcohols contributes to the development of novel synthetic pathways, offering insights into producing compounds with potential pharmacological applications (G. G. Furin et al., 2000).
Antimicrobial Activity
Compounds incorporating difluorophenyl and piperidinyl groups have shown promising results in antimicrobial activity studies. New 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some compounds displaying significant antimicrobial efficacy. This suggests potential applications in developing new treatments for bacterial and fungal infections (L. Mallesha et al., 2014).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents indicates the potential of compounds with difluorophenyl and piperidinyl structures in cancer treatment. Specific derivatives have shown strong anticancer activity, highlighting the importance of these chemical frameworks in developing new therapeutic agents (A. Rehman et al., 2018).
Alzheimer’s Disease Research
Compounds featuring a combination of difluorophenyl and piperidinyl elements have been synthesized to explore new drug candidates for Alzheimer’s disease. Through enzyme inhibition activity against acetylcholinesterase, these compounds contribute to understanding and potentially treating Alzheimer’s, demonstrating the broad applicability of such chemical structures in medicinal chemistry (A. Rehman et al., 2018).
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4S/c1-14-12-17(6-7-18(14)24)33(31,32)28-11-3-2-4-16(28)9-10-26-21(29)22(30)27-20-8-5-15(23)13-19(20)25/h5-8,12-13,16H,2-4,9-11H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEALYABCVPICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
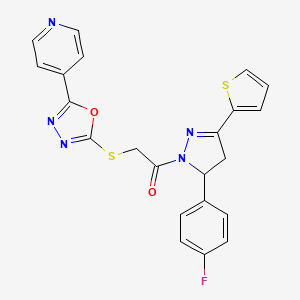
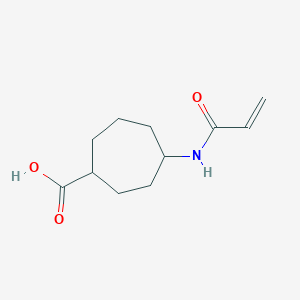
![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2829958.png)
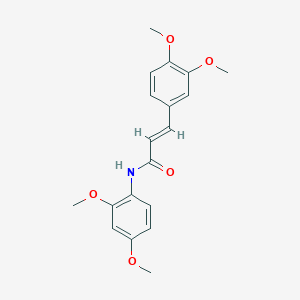


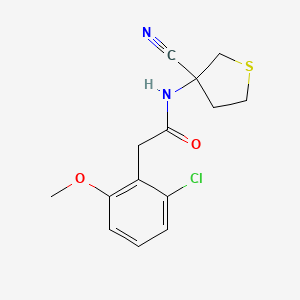
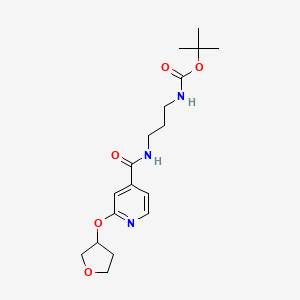
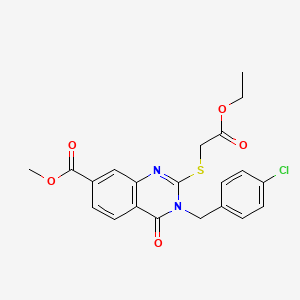
![1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2829969.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2829971.png)
![1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2829972.png)
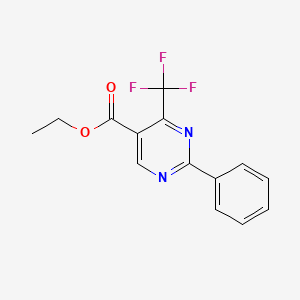
![1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2829974.png)
